1-苄基-3,3-双(氯甲基)氮杂环丁烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

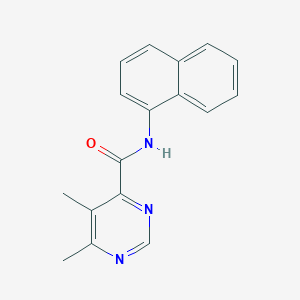

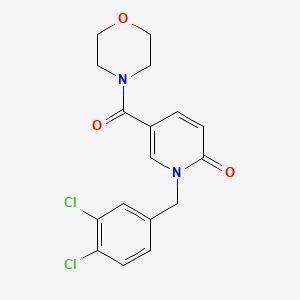

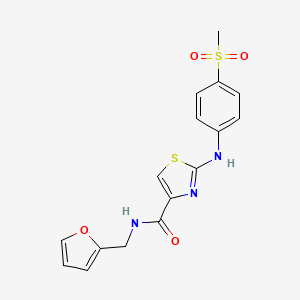

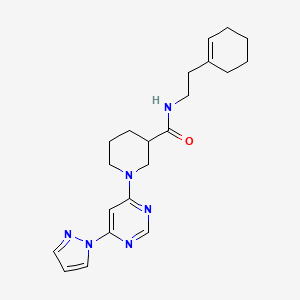

1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1820684-39-6 . It has a molecular weight of 280.62 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-benzyl-3,3-bis(chloromethyl)azetidine hydrochloride . The InChI code is 1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H .Chemical Reactions Analysis

While the specific chemical reactions involving 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride are not detailed in the search results, it’s known that aziridines and azetidines can undergo anionic and cationic ring-opening polymerization .科学研究应用

Antibacterial and Antimicrobial Coatings

Azetidines, like 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride , can be polymerized to create coatings with antibacterial and antimicrobial properties. These coatings are valuable in medical devices and hospital settings to prevent infections .

CO2 Adsorption

The compound’s structure may lend itself to applications in CO2 capture and storage, helping to address climate change by removing CO2 from the atmosphere .

Chelation Therapy

Chelating agents derived from azetidines could potentially be used in chelation therapy, which is a chemical process that removes heavy metals from the body .

Materials Templating

Azetidines can serve as templates for creating new materials with specific properties, useful in various industries including electronics and manufacturing .

Non-viral Gene Transfection

This compound could be used in non-viral gene transfection methods for delivering genetic material into cells without using viruses as vectors, which is safer and less immunogenic .

Drug Delivery Systems

Due to their unique structure, azetidines like 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride could be utilized in designing drug delivery systems that improve the efficacy of pharmaceuticals .

Catalysis

In chemical synthesis, such compounds may act as catalysts or building blocks for catalysts that speed up reactions without being consumed in the process .

Chromatographic Separations

The compound’s properties might make it suitable for use in chromatography, a method for separating mixtures into their individual components for analysis or purification .

Aziridines and azetidines: building blocks for polyamines by anionic… Recent research progress in the synthesis, characterization and…

安全和危害

未来方向

Aziridines and azetidines, which are related to this compound, are being studied for their potential in various applications. They are used as building blocks for polyamines by anionic and cationic ring-opening polymerization. The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride and similar compounds could have promising future applications in these areas.

属性

IUPAC Name |

1-benzyl-3,3-bis(chloromethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMBIYVXKYXRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(CCl)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)